molecular formula C13H19ClN2O4S2 B2836637 5-chloro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-carboxamide CAS No. 2415583-65-0

5-chloro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-carboxamide

Cat. No.: B2836637
CAS No.: 2415583-65-0
M. Wt: 366.88
InChI Key: MSOYWIFMJZXMFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a thiophene ring substituted with a chloro group and a carboxamide group, which is further linked to a piperidine moiety bearing methoxy and methylsulfonyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-carboxamide typically involves multi-step organic reactions One common approach starts with the chlorination of thiophene-2-carboxylic acid to introduce the chloro substituent This is followed by the formation of the carboxamide linkage through amide bond formation with the piperidine derivative

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of appropriate solvents, catalysts, and temperature control. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carboxamide group can be reduced to amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of new derivatives with different functional groups replacing the chloro substituent.

Scientific Research Applications

5-chloro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-carboxamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Studied for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-chloro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into the active sites of these targets, thereby inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Shares the chloro and methoxy substituents but differs in the overall structure and functional groups.

    (S)-5-Chloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide: Similar thiophene and chloro substituents but with different functional groups and stereochemistry.

Uniqueness

5-chloro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with specific molecular targets and exhibit distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

5-chloro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O4S2/c1-20-13(5-7-16(8-6-13)22(2,18)19)9-15-12(17)10-3-4-11(14)21-10/h3-4H,5-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOYWIFMJZXMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(CC1)S(=O)(=O)C)CNC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.